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A 2024 population pharmacokinetic-pharmacodynamic (PK/PD) analysis provides a framework for

understanding how lenvatinib exposure and biomarker levels predict tumor response [1].

e Core PK Model: Lenvatinib's pharmacokinetics were best described by a 3-compartment model
with simultaneous first- and zero-order absorption and linear elimination [1].

¢ Significant Covariates: The model identified several patient factors influencing drug disposition,
including body weight, albumin levels, alkaline phosphatase (ALP) levels, and the specific cancer
type (e.g., RR-DTC, RCC, HCC). Concomitant use of CYP3A4 inhibitors was also a significant factor,
though most covariates were not deemed clinically meaningful [1].

¢ Linking PK to PD and Efficacy: The study established a quantitative relationship between lenvatinib
exposure and changes in serum biomarkers (like Tie-2 and Ang-2). These biomarker changes were
then successfully incorporated into a tumor growth inhibition Emax model to predict changes in
tumor size over time [1].

The following diagram outlines the structure of this integrated PK/PD and tumor growth model.
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Integrated PK/PD model for Lenvatinib links exposure and biomarkers to tumor response.
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Dasatinib: From Preclinical PK/PD to Clinical Dose
Optimization

Dasatinib's development showcases a full workflow from preclinical modeling to clinical dose adjustment

strategies.

Table: Key Pharmacokinetic and Pharmacodynamic Studies on
Dasatinib

Study Focus Key Findings | Model Parameters Methodology & Clinical Relevance

| PBPK & Drug-Drug Interactions (DDIs) [2] | Model Type: Whole-body PBPK. Key Application:
Predicts enzyme-mediated (CYP3A4) and pH-dependent DDIs. Dose Guidance: Suggests 50-80% dose
reduction with strong CYP3A4 inhibitors; 2.3-3.1x dose increase with inducers. | Software: PK-Sim &
MoBi. Validation: 63 plasma profiles from healthy volunteers & patients. GMFE for AUC),: 1.27. | |
Preclinical PK/PD in T-ALL [3] | PK Model: One-compartment, first-order absorption/elimination.
Exposure-Response: Simulated human doses (140 mg dasatinib) achieve >50% pLCK inhibition for >13
hrs/day. | Software: Monolix (non-linear mixed effects). Purpose: Informs effective dosing for clinical trials
in a new disease (T-ALL). | | Clinical Dose Optimization [4] | Approved Doses: 100 mg once daily (CP-
CML); 70 mg twice daily (advanced CML/Ph+ ALL). Outcome: Once-daily dosing improved safety (e.g.,
pleural effusion) while maintaining efficacy. | Basis: Phase III dose-optimization study. Relevance:

Demonstrated management of adverse events via scheduling. |

A key part of the modern PK modeling workflow, as used in the preclinical T-ALL study of dasatinib [3],

involves specific software and steps, which are visualized below.
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Example PK modeling workflow with tools like MonolixSuite, utilizing the SAEM algorithm for estimation
[31[5].

Guidance for Locating Further Information

If "Resencatinib" is a drug in development, the following steps may help you find the required information:

¢ Verify the Spelling: Double-check the compound's name for accuracy. Consider similar-sounding
drugs (e.g., Regorafenib, Repotrectinib).

¢ Search Clinical Trial Registries: Websites like ClinicalTrials.gov may contain protocols for early-
phase studies, which sometimes include pharmacokinetic endpoints.

e Check Patent Databases: Patent filings often disclose experimental data, including pharmacokinetic
parameters and modeling approaches, before full publication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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